3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound featuring a unique combination of functional groups, including a benzo[d]thiazole ring, an isoxazole ring, and a carboxamide group
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives have been known to exhibit various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Thiazole derivatives have been known to induce various cellular responses, such as s phase arrest, up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, activation of caspase-3, and induction of mitochondrial dysfunction, leading to cell apoptosis .
Action Environment
Factors such as solubility in water, alcohol, and ether, as well as specific gravity, can influence the action and stability of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole core.
Introduction of the Methylsulfonyl Group: The benzo[d]thiazole intermediate is then treated with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Construction of the Isoxazole Ring: The next step involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced by reacting the isoxazole intermediate with an appropriate amine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols or amines.
Scientific Research Applications
3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research focuses on its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core and exhibit similar biological activities.
Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid are structurally related and used in similar research contexts.
Uniqueness
3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzo[d]thiazole and isoxazole rings, along with the methylsulfonyl and carboxamide groups, allows for a wide range of interactions with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
3-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c1-7-5-10(20-16-7)12(17)15-13-14-9-4-3-8(22(2,18)19)6-11(9)21-13/h3-6H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFZFOIAOKJEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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